molecular formula C16H18F3N3O2 B10930548 4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10930548
M. Wt: 341.33 g/mol
InChI Key: GCTSUEFVWZBHPW-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine is a synthetic organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reactions: The methoxyphenyl group is attached to the pyrimidine ring through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy groups may participate in hydrogen bonding interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-methoxyethyl)amine
  • N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(4-methoxybutyl)amine

Uniqueness

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(3-methoxypropyl)amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both methoxy and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18F3N3O2

Molecular Weight

341.33 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(3-methoxypropyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N3O2/c1-23-8-4-7-20-15-21-13(10-14(22-15)16(17,18)19)11-5-3-6-12(9-11)24-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,20,21,22)

InChI Key

GCTSUEFVWZBHPW-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC

Origin of Product

United States

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